4'-Bromo-2'-chloro-6'-fluorophenacyl bromide
Overview
Description
4’-Bromo-2’-chloro-6’-fluorophenacyl bromide is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields. It is also known by other names such as 2-Bromo-1-(4-bromo-2-chloro-6-fluorophenyl)ethanone and 3’-Chloro-2,6’-dibromo-2’-fluoroacetophenone .
Molecular Structure Analysis
The molecular formula of 4’-Bromo-2’-chloro-6’-fluorophenacyl bromide is C8H4Br2ClFO . The molecular weight is 330.37 g/mol. The structure of this compound can be inferred from its molecular formula, but a detailed 3D structure analysis would require more specific data or computational chemistry methods.Scientific Research Applications
Chemical Synthesis and Reactions
4'-Bromo-2'-chloro-6'-fluorophenacyl bromide is a versatile compound used in various chemical syntheses. For instance, it is a precursor in the Hantzsch thiazole synthesis, leading to compounds with potential antibacterial properties (Uwabagira et al., 2018). Additionally, it plays a role in the synthesis of 2, 4, 6 – triaryl pyridines, which are formed by the reaction of 4 – fluorophenacyl bromide and pyridine, highlighting its utility in creating complex organic structures (Agarwal, 2012).
Photoreaction Mechanism Studies
Research on 4'-Bromo-2'-chloro-6'-fluorophenol, closely related to this compound, has contributed to understanding photoreaction mechanisms. This includes studies on hydrogen-atom tunneling and UV-induced photoreaction pathways in low-temperature argon matrices (Nanbu et al., 2012).
Biological Evaluation
The compound has been used in synthesizing novel fused derivatives, like 6-(2-chloro-4-fluorophenyl)-9-arylimidazo[1,2-a][1,8]naphthyridine derivatives, which were evaluated for their antibacterial and fungal activities. These studies contribute to the development of new antimicrobial agents (Sonyanaik et al., 2018).
Material Science Applications
In material science, derivatives of this compound have been explored for their potential in creating novel materials. For example, laterally substituted 4-n-alkylphenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates, incorporating fluoro and chloro substituents, have been studied for their electrooptical properties and potential in liquid crystal displays (Gray & Kelly, 1981).
Synthesis of Antitumor Agents
The synthesis of novel 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety, using 4-bromo-2-chloro-6-fluorophenacyl bromide, has been conducted to explore their antitumor activity. Such studies are crucial for the development of new cancer treatments (Bhat et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, Bromo-4-fluoroacetophenone, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required . It is reasonable to assume that 4’-Bromo-2’-chloro-6’-fluorophenacyl bromide may have similar hazards, but specific safety data for this compound is not available in the current resources.
Mechanism of Action
Target of Action
Many organic compounds like this one interact with proteins or enzymes in the body. The specific targets would depend on the structure of the compound and the functional groups present .
Mode of Action
The compound could interact with its targets through various types of chemical bonds, such as ionic or covalent bonds, or through intermolecular forces like hydrogen bonding or van der Waals forces .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. For example, compounds with certain functional groups might be more readily absorbed in the gut, or they might be more resistant to metabolic breakdown .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme, it could lead to a decrease in the production of a certain biochemical product .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at a specific pH, or they might be destabilized by high temperatures .
Properties
IUPAC Name |
2-bromo-1-(4-bromo-2-chloro-6-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDFFGJQEPUEGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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